DM1-Smcc -

DM1-Smcc

Catalog Number: EVT-265815
CAS Number:
Molecular Formula: C51H66ClN5O16S
Molecular Weight: 1072.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DM1-SMCC refers to the cytotoxic agent N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine (DM1) conjugated to a linker molecule, succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). [, , , , , , , , , , , , , , , , , , , , , , , , ] This construct is not an independent entity but rather a component of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed for targeted cancer therapy. [, , , , , , , , , , , , , , , , , , , , , , , , ]

In the context of ADCs, DM1 serves as the cytotoxic payload responsible for killing cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , ] SMCC acts as a non-cleavable linker that covalently attaches DM1 to a monoclonal antibody. [, , , , , , , , , , , , , , , , , , , , , , , , ] This antibody selectively binds to specific antigens overexpressed on the surface of cancer cells, enabling targeted delivery of DM1. [, , , , , , , , , , , , , , , , , , , , , , , , ]

DM1-SMCC, also known as N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate-DM1, is a common component of antibody-drug conjugates (ADCs). It serves as a linker-payload system, connecting the cytotoxic agent, Mertansine (DM1), to antibodies through a stable thioether bond formed with the maleimide moiety of SMCC. This bond primarily forms with lysine residues on the antibody. [] The SMCC linker allows for the ADC to remain relatively stable in circulation and release DM1 inside the target cell, primarily within lysosomes. [] While DM1-SMCC is commonly employed, variations of the linker and payload, as well as the targeted antigen, have been investigated to improve the efficacy and address resistance mechanisms. The following is a list of related compounds and their connection to DM1-SMCC.

Mertansine (DM1)

Compound Description: Mertansine (DM1) is a potent cytotoxic agent in the maytansinoid class that acts as a microtubule-targeting agent, disrupting microtubule assembly and inducing cell cycle arrest in mitosis. [] It is often conjugated to antibodies to form ADCs for targeted cancer therapies.

Relevance: Mertansine (DM1) is the cytotoxic payload directly linked to the SMCC linker in DM1-SMCC. [] The two molecules are directly connected via a stable thioether bond, forming the complete linker-payload system. []

Lys-SMCC-DM1

Compound Description: Lys-SMCC-DM1 is a key metabolite generated from the intracellular degradation of ADCs containing the DM1-SMCC linker-payload system. [] This metabolite retains potent cytotoxic activity but exhibits lower membrane permeability compared to the DXd payload of DS-8201a. []

Relevance: Lys-SMCC-DM1 is formed from the lysosomal degradation of antibodies conjugated to DM1-SMCC. [] It represents the active form of the cytotoxic payload after being released from the antibody. [, ]

SM(PEG)2-DM1

Compound Description: SM(PEG)2-DM1 utilizes a hydrophilic polyethylene glycol (PEG)-based linker, succinimidyl-[(N-maleimido propionamido)-diethyleneglycol] (SM(PEG)2), to conjugate DM1 to antibodies. Compared to the more hydrophobic SMCC linker, this conjugate demonstrated a higher drug-to-antibody ratio (DAR), no aggregation, and increased cellular toxicity. []

Relevance: SM(PEG)2-DM1 employs the same cytotoxic payload, DM1, as DM1-SMCC but differs in the linker structure. [] The use of a hydrophilic linker in SM(PEG)2-DM1 was investigated for its potential to improve the physicochemical and biological properties of the resulting ADC. []

SPDB-DM4

Compound Description: This ADC utilizes a cleavable disulfide linker, SPDB, to connect the maytansinoid DM4 to an antibody. It has been investigated for targeting various antigens, including EpCAM and CD138. [, ]

Relevance: SPDB-DM4 shares the same maytansinoid class of payload as DM1-SMCC, but it utilizes DM4 instead of DM1 and a cleavable disulfide linker instead of the non-cleavable SMCC. [, ] This comparison highlights the impact of both linker and payload choice on the ADC properties.

Relevance: Sulfo-SPDB-DM4 is relevant to DM1-SMCC as it utilizes the same maytansinoid class of payload (DM4). [] The comparison between these two ADCs highlights how modifications to linker structure, particularly the incorporation of charged groups, can be used to circumvent drug resistance mechanisms. []

Trastuzumab-MCC-Val-Cit-MMAE-SMCC-DM1

Compound Description: This novel ADC features a dual-payload design, incorporating both monomethyl auristatin E (MMAE) and DM1 as cytotoxic agents. MMAE is attached to the antibody trastuzumab via a cleavable Val-Cit linker, while DM1 is linked through the non-cleavable SMCC. This dual conjugation approach aimed to enhance cytotoxicity and potentially combat resistance mechanisms. []

Relevance: This dual-payload ADC incorporates DM1-SMCC as one of its linker-payload systems. [] The inclusion of a second payload (MMAE) conjugated through a different linker highlights the potential of designing multi-payload ADCs to improve therapeutic outcomes. []

DXd

Compound Description: DXd is a topoisomerase I inhibitor derived from exatecan. Conjugated to an antibody through a novel linker system, it forms the ADC DS-8201a. DXd exhibits high membrane permeability, distinguishing it from the catabolites of some SMCC-linked ADCs. [] This property enables DS-8201a to exhibit a bystander killing effect.

Relevance: Although structurally dissimilar to DM1-SMCC, DXd is a relevant comparison due to its utilization as a cytotoxic payload in an ADC. [] The differing membrane permeability of DXd and Lys-SMCC-DM1 highlights the impact of payload properties on ADC efficacy, particularly in the context of tumor heterogeneity. []

Overview

DM1-SMCC is a compound used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies combining monoclonal antibodies with cytotoxic drugs. The compound consists of DM1, a potent anti-cancer agent derived from maytansine, and SMCC, which is a cross-linker that facilitates the conjugation of drugs to antibodies. The resulting conjugate allows for selective delivery of the drug to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Source

DM1 is sourced from natural products, specifically derived from the plant Maytenus ovatus, while SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) is a synthetic linker widely used in bioconjugation chemistry. The combination of these two components into DM1-SMCC enables the formation of ADCs that can effectively target specific antigens on cancer cells.

Classification

DM1-SMCC can be classified under the category of bioconjugates, specifically as an antibody-drug conjugate. It falls within the broader classification of targeted cancer therapies, which aim to improve treatment specificity and reduce side effects compared to traditional chemotherapy.

Synthesis Analysis

Methods

The synthesis of DM1-SMCC involves several steps, primarily focusing on the conjugation of DM1 with SMCC. This process typically employs a thiol-ene click reaction or an amide bond formation through an activated N-hydroxysuccinimide ester.

Technical Details:

  1. Preparation of DM1-SMCC: The reaction generally occurs in a buffered solution at a neutral pH to maintain stability and reactivity. For example, a typical synthesis might involve dissolving DM1 and SMCC in dimethyl sulfoxide and then mixing them under controlled temperature conditions.
  2. Characterization: The resulting product is characterized using techniques such as mass spectrometry and high-performance liquid chromatography to confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) .
Molecular Structure Analysis

Structure

The molecular structure of DM1-SMCC consists of:

  • DM1: A complex structure featuring a maytansine backbone linked to a potent cytotoxic moiety.
  • SMCC: Contains a maleimide group that reacts with thiol groups on antibodies, facilitating stable attachment.

Data

The molecular weight and structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. For instance, the average molecular weight of DM1 is approximately 585 g/mol, while SMCC has a molecular weight around 400 g/mol .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of DM1-SMCC is the conjugation reaction between DM1 and SMCC. This is typically achieved through:

  • Thiol-Maleimide Reaction: The maleimide group in SMCC reacts with free thiol groups on the antibody or other biomolecules.
  • Amide Bond Formation: An alternative route where DM1's carboxylic acid group reacts with amines present on antibodies.

Technical Details: Reaction conditions such as pH, temperature, and time are critical for optimizing yield and purity. Techniques like ultrafiltration are often employed post-reaction to remove unreacted components .

Mechanism of Action

Process

The mechanism by which DM1-SMCC exerts its therapeutic effects involves:

  • Targeting Cancer Cells: The antibody component selectively binds to antigens expressed on cancer cells.
  • Internalization: Upon binding, the ADC is internalized into the cell.
  • Release of Cytotoxic Agent: Inside the cell, DM1 is released from SMCC due to enzymatic cleavage or reduction mechanisms, leading to cell death through microtubule disruption.

Data

Studies have shown that ADCs like those containing DM1 exhibit significantly enhanced anti-tumor activity compared to free drugs due to their targeted delivery .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a lyophilized powder.
  • Solubility: Soluble in dimethyl sulfoxide and aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with thiols under physiological conditions.

Relevant Data or Analyses

Characterization techniques such as size-exclusion chromatography can provide insights into purity and stability over time .

Applications

Scientific Uses

DM1-SMCC is primarily utilized in:

  • Antibody-Drug Conjugates Development: As a key component in ADCs targeting various cancers, including breast cancer (e.g., trastuzumab-DM1).
  • Research in Targeted Therapies: Studying mechanisms of action and resistance in cancer treatments.
  • Bioconjugation Chemistry Studies: Exploring new methods for drug delivery systems that enhance therapeutic efficacy while reducing side effects .

Properties

Product Name

DM1-Smcc

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate

Molecular Formula

C51H66ClN5O16S

Molecular Weight

1072.6 g/mol

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO, not in water

Synonyms

DM1-SMCC; DM1 SMCC; DM1SMCC. SMCC-DM1.

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.